4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-24-14-23-21(13-28(32)35-26(23)15-22(24)20-4-2-1-3-5-20)17-30-10-8-29(9-11-30)16-19-6-7-25-27(12-19)34-18-33-25/h1-7,12-15,31H,8-11,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIZNWVPWRJRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=CC(=C(C=C45)O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other relevant therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 473.54 g/mol. It features a coumarin backbone substituted with a benzo[d][1,3]dioxole moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with several cellular targets:
- Receptor Interaction : Similar compounds have been shown to modulate receptor activities involved in cellular signaling pathways. The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets.
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Induction of Apoptosis : Studies indicate that structurally related compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving proteins like Bax and Bcl-2 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound:
- Cytotoxicity Studies : The compound was tested against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. Results showed significant cytotoxic effects, with IC50 values indicating potency comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.
Case Studies and Research Findings
- In Vitro Assays : A study evaluated the cytotoxic effects of similar benzo[d][1,3]dioxole derivatives through SRB assays, confirming their potential as effective anticancer agents with minimal toxicity towards normal cells .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could inhibit EGFR signaling pathways, leading to reduced proliferation and enhanced apoptotic rates in tumor cells .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target proteins involved in cancer progression and apoptosis regulation .
Comparison with Similar Compounds
Coumarin Core Derivatives
- Compound :
- Name: 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f)
- Substituents:
- Piperazine linked via a propoxy chain at position 4.
7-methoxy and 3-phenyl groups.
-
- Name: 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one
- Substituents:
- Chromen-4-one core (vs. chromen-2-one in the target).
- Purine-piperazine hybrid at position 2.
Benzo[d][1,3]dioxole-Containing Analogs
- Compound: Name: 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one Core Structure: Quinazolinone (vs. coumarin in the target). Substituents:
- Piperazine-benzo[d][1,3]dioxole group at position 2.
- Furan-2-yl at position 7. Structural Distinction: The quinazolinone core and furan substituent may confer distinct binding affinities compared to the target’s coumarin-phenyl system .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Polarity
- Target Compound : Estimated molecular weight ~483.5 g/mol (C28H27N2O5). The 6-hydroxy group enhances polarity, while the 7-phenyl and benzo[d][1,3]dioxole groups increase lipophilicity.
- Compound: Molecular weight 446.5 g/mol (C25H26N4O4). The quinazolinone core and furan substituent likely reduce solubility compared to the target .
Piperazine Modifications
- Compound: Piperazine is benzyloxycarbonyl-protected, which may influence stability and bioavailability.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
